
4-Bromo-2-(chloromethoxy)-1-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-(chloromethoxy)-1-fluorobenzene is an aromatic compound characterized by the presence of bromine, chlorine, and fluorine substituents on a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(chloromethoxy)-1-fluorobenzene typically involves the halogenation of a suitable benzene derivative. One common method includes the bromination of 2-(chloromethoxy)-1-fluorobenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum chloride to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes to ensure high yield and purity. The process often starts with the chloromethylation of 1-fluorobenzene, followed by bromination. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-2-(chloromethoxy)-1-fluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing halogen atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can be used in palladium-catalyzed coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts and aryl boronic acids are typically employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield methoxy or ethoxy derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
4-Bromo-2-(chloromethoxy)-1-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Medicine: It serves as a building block for the synthesis of potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 4-Bromo-2-(chloromethoxy)-1-fluorobenzene exerts its effects is primarily through its reactivity with nucleophiles and electrophiles. The presence of halogen atoms makes the benzene ring more susceptible to nucleophilic attack, facilitating various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparación Con Compuestos Similares
- 4-Bromo-2-chlorobenzoic acid
- 2-Bromo-4-chlorobenzaldehyde
- 4-Bromo-2-chlorophenol
Comparison: Compared to these similar compounds, 4-Bromo-2-(chloromethoxy)-1-fluorobenzene is unique due to the presence of a fluorine atom, which significantly alters its reactivity and physical properties. The fluorine atom increases the compound’s electron-withdrawing capability, making it more reactive in nucleophilic substitution reactions. Additionally, the presence of the chloromethoxy group provides further versatility in chemical transformations.
Propiedades
Fórmula molecular |
C7H5BrClFO |
|---|---|
Peso molecular |
239.47 g/mol |
Nombre IUPAC |
4-bromo-2-(chloromethoxy)-1-fluorobenzene |
InChI |
InChI=1S/C7H5BrClFO/c8-5-1-2-6(10)7(3-5)11-4-9/h1-3H,4H2 |
Clave InChI |
PTSSATKQLMXIMU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)OCCl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


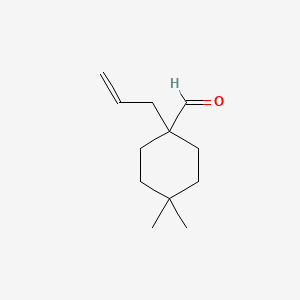

![2-[1-(Aminomethyl)-2-methylcyclohexyl]propan-2-ol](/img/structure/B13179759.png)
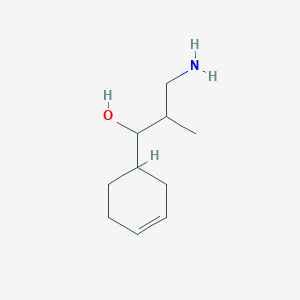
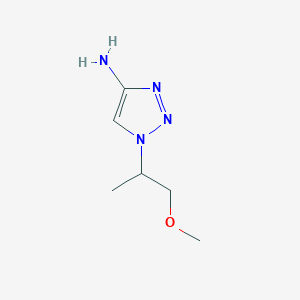
![tert-butyl N-[1-(2-aminopentanoyl)piperidin-4-yl]carbamate](/img/structure/B13179765.png)
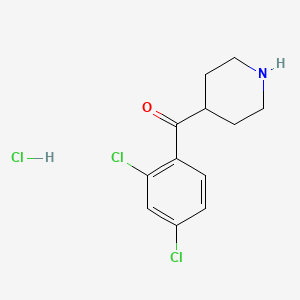
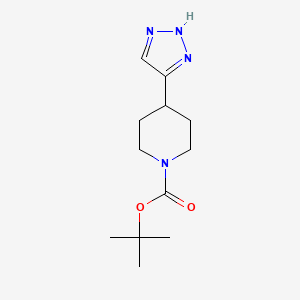

![5-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole](/img/structure/B13179803.png)
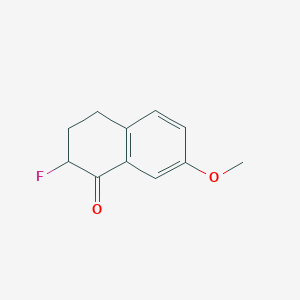

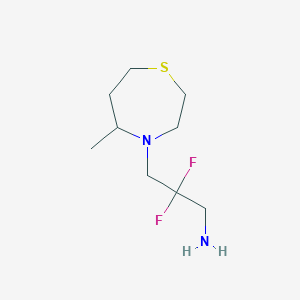
![1-[2-Amino-1-(3-cyanophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13179842.png)
